![molecular formula C21H21N3OS B2492156 4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339018-75-6](/img/structure/B2492156.png)

4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

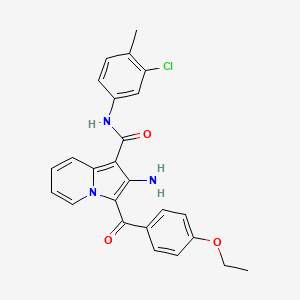

Descripción

Synthesis Analysis

The synthesis of compounds related to "4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine" often involves multi-step reactions including condensation, chlorination, and nucleophilic substitution. For instance, derivatives of morpholine pyrimidine have been synthesized through a rapid and green method, offering insights into the possible synthetic routes for related compounds (Lei et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds reveals interactions such as weak intermolecular C–HO and N–HO hydrogen bonding, contributing to the stabilization of the crystal structure. This is exemplified in studies where the crystal structure of morpholine derivatives has been determined, showing the importance of such interactions in defining the molecular conformation (Attia et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving morpholine and pyrimidine rings often lead to the formation of compounds with notable antimicrobial activity. Research indicates that the substitution reactions and the presence of a morpholine ring contribute significantly to the bioactivity of these compounds. For example, antimicrobial properties have been observed in compounds synthesized from morpholine derivatives, highlighting the chemical reactivity of these structures (Attia et al., 2014).

Physical Properties Analysis

The physical properties of compounds similar to "this compound" are often characterized by their crystalline structures. The morpholine ring, for instance, typically adopts a chair conformation, influencing the overall molecular geometry and physical stability of the compound. These structural details are crucial for understanding the compound's behavior in different conditions (Kant et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the specific functional groups present in the compound. For instance, the presence of a sulfanyl group linked to a pyrimidine ring can enhance nucleophilic substitution reactions, leading to a wide range of derivatives with potential biological activities. Such chemical versatility is essential for the development of compounds with desired properties (Bassyouni & Fathalla, 2013).

Aplicaciones Científicas De Investigación

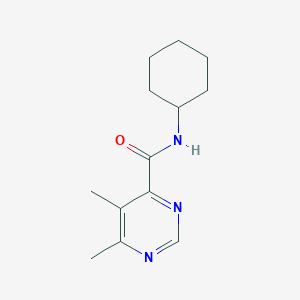

Synthetic Methodology and Characterization

A study by Zaki, Radwan, & El-Dean (2017) outlines a synthetic method leading to new heterocyclic compounds, including pyrimidinyl derivatives, through nucleophilic substitution reactions. These compounds are characterized using spectral analyses, providing a foundation for future pharmacological investigations.

Synthesis of Sulfanyl Pyrimidinone Derivatives

Bassyouni & Fathalla (2013) have developed methods for synthesizing heterocyclic sulfanylpyrimidin-4(3H)-one derivatives through reactions with various reagents, achieving high yields under both conventional and heterogeneous conditions.

Preparation of Sulfur-Transfer Agents

Research by Klose, Reese, & Song (1997) includes the preparation of sulfur-transfer agents like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, which are synthesized from 2-cyanoethyl disulfide and used for forming other heterocyclic compounds.

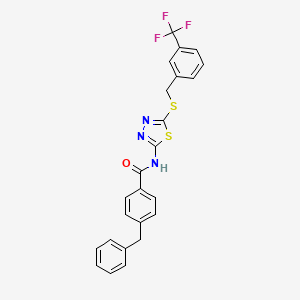

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

Majithiya & Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives, synthesized from 4-(4-aminophenyl)morpholin-3-one, against various bacterial and fungal strains.

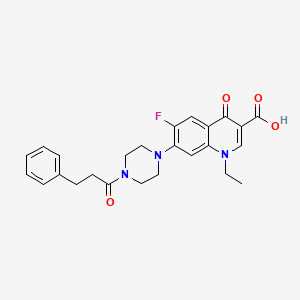

PI3K-AKT-mTOR Pathway Inhibitors

Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, useful as a dual inhibitor in the PI3K-AKT-mTOR pathway, which holds potential for cancer treatment.

Crystal Structure Analysis

Kant et al. (2012) focused on the crystal structure of a sulfanyl pyrimidine derivative, revealing insights into molecular conformations and interactions, which is crucial for understanding the compound's properties.

Quantum Chemical Computations

Almutairi et al. (2018) performed vibrational spectral analysis and quantum chemical computations on a similar compound, providing a deeper understanding of its bonding features and electronic properties.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[6-(4-methylphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFUNMBQFQPWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)

![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)